molecular formula C30H48O4 B14173860 Methyl 3beta-hydroxy-20-oxo-30-norlupan-28-oate CAS No. 4356-32-5

Methyl 3beta-hydroxy-20-oxo-30-norlupan-28-oate

Cat. No.: B14173860
CAS No.: 4356-32-5
M. Wt: 472.7 g/mol
InChI Key: ZHIVKEAQDLRABF-FZFNOLFKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3beta-hydroxy-20-oxo-30-norlupan-28-oate typically involves the oxidation of betulin or betulinic acid. One common method includes the use of ruthenium tetroxide (RuO4) as an oxidizing agent in a biphasic solvent system of ethyl acetate (EtOAc) and water (H2O) . The reaction conditions involve stirring a suspension of betulin in EtOAc, followed by the dropwise addition of a solution of sodium periodate (NaIO4) in water. The mixture is then left undisturbed overnight to complete the oxidation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3beta-hydroxy-20-oxo-30-norlupan-28-oate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The hydroxyl group at the 3beta position can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the presence of both hydroxyl and keto functional groups.

Properties

CAS No.

4356-32-5

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

InChI

InChI=1S/C30H48O4/c1-18(31)19-10-15-30(25(33)34-7)17-16-28(5)20(24(19)30)8-9-22-27(4)13-12-23(32)26(2,3)21(27)11-14-29(22,28)6/h19-24,32H,8-17H2,1-7H3/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1

InChI Key

ZHIVKEAQDLRABF-FZFNOLFKSA-N

Isomeric SMILES

CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)OC

Canonical SMILES

CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)OC

Origin of Product

United States

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